5-Amino-2-methoxybenzenesulfonamide

Pharmaceutical intermediates Tamsulosin synthesis Amino-benzenesulfonamide

5-Amino-2-methoxybenzenesulfonamide (CAS 88508-44-5) is a critical benzenesulfonamide scaffold with a precise 2-methoxy/5-amino substitution pattern. This specific substitution is essential for synthesizing the tamsulosin intermediate and for developing carbonic anhydrase inhibitors. The 5-amino group enables derivatization, while the 2-methoxy group provides unique electronic and steric properties. Using alternative isomers can lead to synthetic pathway divergence and unpredictable biological outcomes. Secure the correct precursor to ensure your research and development processes remain efficient and reliable.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
CAS No. 88508-44-5
Cat. No. B1274399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxybenzenesulfonamide
CAS88508-44-5
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)S(=O)(=O)N
InChIInChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeyVYYZMIPOAWOHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methoxybenzenesulfonamide CAS 88508-44-5: Technical Specifications and Procurement Baseline


5-Amino-2-methoxybenzenesulfonamide (CAS 88508-44-5) is a substituted benzenesulfonamide derivative with molecular formula C7H10N2O3S and molecular weight 202.23 g/mol . The compound features a 2-methoxy substituent and a 5-amino substituent on the benzenesulfonamide core scaffold, distinguishing it from other aminobenzenesulfonamide positional isomers and substituted analogs [1]. Its crystal melting point is reported as 195°C, with solubility in organic solvents .

Why Generic Aminobenzenesulfonamide Substitution Is Inadequate: 5-Amino-2-methoxybenzenesulfonamide Differentiation


Simple substitution with generic aminobenzenesulfonamides or positional isomers fails because the precise 2-methoxy/5-amino substitution pattern imparts distinct electronic and steric properties that govern both synthetic utility and biological target engagement . In sulfonamide-based enzyme inhibitor design, the methoxy substituent functions as an electron-donating group via resonance while the amino group provides a nucleophilic site for further derivatization—a dual functionality absent in unsubstituted benzenesulfonamide or mono-substituted analogs [1]. Procurement of generic alternatives lacking this specific substitution pattern introduces synthetic pathway divergence and unpredictable biological outcomes, as demonstrated by structure-activity relationship (SAR) studies across benzenesulfonamide derivative classes [1].

Quantitative Differentiation Evidence: 5-Amino-2-methoxybenzenesulfonamide vs. Structural Analogs


Synthetic Route Functionality: Amino vs. Nitro Precursor in Tamsulosin Intermediate Synthesis

5-Amino-2-methoxybenzenesulfonamide serves as the functional amine-containing intermediate, whereas its nitro analog 2-methoxy-5-nitrobenzenesulfonamide (CAS 82020-46-0) requires an additional reduction step to generate the reactive amine . The amino derivative is directly amenable to N-alkylation and coupling reactions without prior activation [1].

Pharmaceutical intermediates Tamsulosin synthesis Amino-benzenesulfonamide

Substituent Electronic Effect: 2-Methoxy vs. 2-Methyl Analog in Structure-Activity Relationships

Class-level SAR evidence indicates that the 2-methoxy substituent in benzenesulfonamides modulates electronic density on the aromatic ring and participates in hydrogen-bonding interactions, whereas a 2-methyl substituent provides only lipophilic bulk without hydrogen-bonding capability [1]. 5-Amino-2-methoxybenzenesulfonamide incorporates the methoxy oxygen as a hydrogen-bond acceptor, while 5-amino-2-methylbenzenesulfonamide lacks this functionality .

SAR Carbonic anhydrase inhibition Sulfonamide pharmacophore

Commercial Availability and Purity Specifications: Multi-Supplier Benchmarking

5-Amino-2-methoxybenzenesulfonamide is available from multiple independent suppliers with documented purity specifications ranging from 95% to 99%, indicating established synthetic accessibility and supply chain reliability . This contrasts with many custom-only substituted benzenesulfonamide isomers that require de novo synthesis with longer lead times .

Procurement Purity specifications Supply chain

Positional Isomer Distinction: 5-Amino vs. 4-Amino Substitution Pattern

Class-level SAR studies on 4-amino-substituted benzenesulfonamides demonstrate that amino group positioning critically influences hydrogen-bonding networks with enzyme active-site residues [1]. The 5-amino substitution pattern in 5-amino-2-methoxybenzenesulfonamide presents a distinct spatial orientation of the primary amine relative to the sulfonamide zinc-binding group compared to the 4-amino positional isomer [1].

Regioisomer Carbonic anhydrase Positional SAR

Validated Application Scenarios for 5-Amino-2-methoxybenzenesulfonamide Procurement


Pharmaceutical Intermediate: Tamsulosin-Related α1-Adrenoceptor Antagonist Synthesis

5-Amino-2-methoxybenzenesulfonamide serves as a core structural precursor for the synthesis of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, the key intermediate in tamsulosin (an α1-adrenoceptor antagonist for benign prostatic hyperplasia) production [1]. The 2-methoxy/5-amino substitution pattern matches the substitution requirements of the tamsulosin pharmacophore. The amino group at the 5-position provides the nucleophilic site for subsequent N-alkylation reactions essential to constructing the final drug substance [1].

Sulfonamide-Based Enzyme Inhibitor Scaffold Development

The benzenesulfonamide core with 2-methoxy and 5-amino substitution provides a versatile scaffold for developing carbonic anhydrase inhibitors [1]. The sulfonamide group functions as the zinc-binding moiety, while the 5-amino group enables further derivatization (e.g., acylation, sulfonylation, or reductive amination) to introduce tail groups that modulate isoform selectivity and pharmacokinetic properties [1]. The 2-methoxy substituent contributes electron density and hydrogen-bonding capacity to the scaffold.

Synthetic Building Block for Derivatized Benzenesulfonamide Libraries

The 5-amino group serves as a handle for diverse derivatization reactions including diazotization (enabling azo dye synthesis and subsequent coupling chemistry), acylation (yielding amide derivatives for biological screening), and reductive amination (introducing alkyl substituents) [1]. The 2-methoxy group provides a site for potential demethylation and subsequent O-alkylation or O-arylation, enabling orthogonal functionalization strategies not available with methyl-substituted analogs .

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